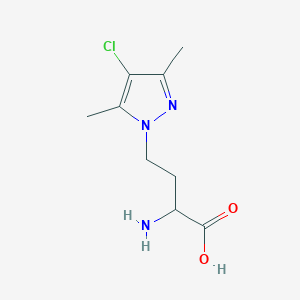![molecular formula C7H13Cl2N3S B13641482 3-(methylsulfanyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinedihydrochloride](/img/structure/B13641482.png)
3-(methylsulfanyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methylsulfanyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinedihydrochloride is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylsulfanyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinedihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of microwave irradiation to enhance reaction rates and yields. For instance, phenylhydrazone of 5-acetyl-3-(methylsulfanyl)-1,2,4-triazine can be reacted with p-toluenesulfonic acid under microwave irradiation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free conditions and microwave-assisted synthesis, are often employed to improve efficiency and reduce environmental impact .
化学反応の分析
Types of Reactions
3-(Methylsulfanyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinedihydrochloride can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation and nucleophiles such as amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .
科学的研究の応用
3-(Methylsulfanyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinedihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as inhibitors of specific enzymes or receptors.
Materials Science: Its heterocyclic structure can be utilized in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes and pathways.
作用機序
The mechanism of action of 3-(methylsulfanyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context .
類似化合物との比較
Similar Compounds
3-(Methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole: This compound shares a similar methylsulfanyl group and heterocyclic structure.
Pyrido[2,3-d]pyrimidin-5-ones: These compounds also feature a fused heterocyclic system and exhibit similar chemical reactivity.
Uniqueness
3-(Methylsulfanyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinedihydrochloride is unique due to its specific pyrazolo[1,5-a]pyrazine core, which imparts distinct chemical and biological properties.
特性
分子式 |
C7H13Cl2N3S |
|---|---|
分子量 |
242.17 g/mol |
IUPAC名 |
3-methylsulfanyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;dihydrochloride |
InChI |
InChI=1S/C7H11N3S.2ClH/c1-11-7-5-9-10-3-2-8-4-6(7)10;;/h5,8H,2-4H2,1H3;2*1H |
InChIキー |
NUWWOIQOVYUSSZ-UHFFFAOYSA-N |
正規SMILES |
CSC1=C2CNCCN2N=C1.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![2-Cyclopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde](/img/structure/B13641462.png)

